2,4-Pentanedionato de Lutecio(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of lutetium (III) complexes, including those with pentanedionates, involves various methodologies. For instance, lutetium propionate's thermal decomposition has been studied, showing transitions through various intermediates before achieving lutetium oxide, hinting at possible pathways for lutetium (III) 2,4-pentanedionate synthesis through ligand exchange or decomposition reactions (Grivel, 2010).

Molecular Structure Analysis

Structural analyses of lutetium (III) complexes reveal diverse coordination geometries. The crystal and molecular structure of lutetium complexes, including similar derivatives, often show lutetium ion coordination with oxygen atoms from the diketonate ligands, forming stable chelate rings. Such studies indicate the planar or nearly planar nature of the diketonate ligands around the metal center, which is crucial for understanding the reactivity and properties of lutetium (III) 2,4-pentanedionate (Onuma, Inoue, & Shibata, 1976).

Chemical Reactions and Properties

Lutetium (III) 2,4-pentanedionate participates in various chemical reactions, reflecting its chemical properties. For example, complexes of lutetium with 2,4-pentanedionate might undergo ligand exchange, redox reactions, or serve as precursors for further chemical modifications. Studies on related lutetium complexes, such as lutetium bisphthalocyanines, show intricate chemical behavior, including redox activity and potential for forming coordination polymers, suggesting similar reactivity patterns for lutetium (III) 2,4-pentanedionate (Gürek, Ahsen, Luneau, & Pécaut, 2001).

Physical Properties Analysis

The physical properties of lutetium (III) 2,4-pentanedionate, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Similar complexes exhibit significant thermal stability and phase transitions, providing insights into the handling and application conditions for lutetium (III) 2,4-pentanedionate. For instance, the mesomorphic and electrical properties of lutetium bisphthalocyanines suggest potential applications in materials science, which could extend to lutetium (III) 2,4-pentanedionate under certain conditions (Atilla, Kilinç, Yuksel, Gürek, Öztürk, & Ahsen, 2009).

Chemical Properties Analysis

Chemically, lutetium (III) 2,4-pentanedionate's reactivity is characterized by its interactions with ligands, solvents, and other chemical agents. The coordination chemistry, including the formation of complexes and the nature of bonding with the diketonate ligands, plays a crucial role in determining its chemical properties. Studies on related lutetium (III) complexes highlight the significance of ligand design and the electronic environment on the chemical behavior of these compounds (Cian, Moussavi, Fischer, & Weiss, 1985).

Aplicaciones Científicas De Investigación

Catalizador en Compuestos Orgánicos

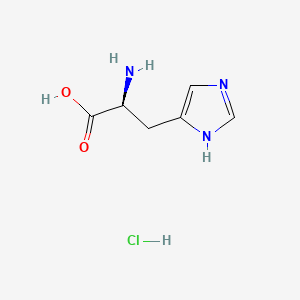

El 2,4-Pentanedionato de Lutecio(III) se utiliza como catalizador en la síntesis de compuestos orgánicos {svg_1}. Desempeña un papel crucial en la aceleración de la velocidad de las reacciones químicas, lo que aumenta la eficiencia del proceso de síntesis {svg_2}.

Agente de Reflujo

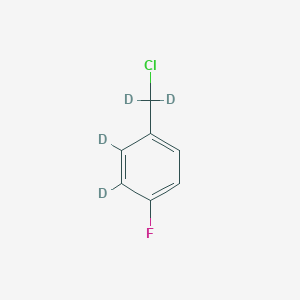

Este compuesto está involucrado en el reflujo de 1,2,4-triclorobenceno {svg_3}. El reflujo es una técnica que implica la condensación de vapores y el retorno de este condensado al sistema del que se originó. Se utiliza en destilaciones industriales y de laboratorio {svg_4}.

Fotosensibilizadores Triplete para la Conversión Ascendente de Fotones

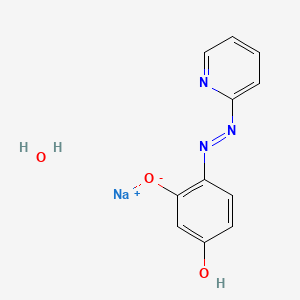

El 2,4-Pentanedionato de Lutecio(III) se ha utilizado como un fotosensibilizador triplete eficaz para la conversión ascendente de fotones basada en la aniquilación triplete-triplete (TTA) {svg_5}. Este proceso tiene aplicaciones potenciales en células solares, bioimagen, terapia fotodinámica y fotocatálisis {svg_6}.

Bioimagen

El compuesto se ha utilizado en la preparación de nanomicelas y nanopartículas de sílice mesoporosa para bioimagen {svg_7}. Estas nanopartículas se pueden utilizar para la imagenología in vivo, proporcionando información valiosa para estudios biológicos {svg_8}.

Terapia Fotodinámica

El 2,4-Pentanedionato de Lutecio(III) tiene aplicaciones potenciales en terapia fotodinámica {svg_9}. Este es un tipo de terapia que utiliza compuestos sensibles a la luz, junto con luz de una longitud de onda específica, para tratar diversas afecciones médicas {svg_10}.

Fotocatálisis

El compuesto se ha utilizado en fotocatálisis {svg_11}. La fotocatálisis es una reacción que utiliza la luz para activar una sustancia que modifica la velocidad de una reacción química sin verse involucrada en ella {svg_12}.

Mecanismo De Acción

Target of Action

Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process

Biochemical Pathways

As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .

Result of Action

The molecular and cellular effects of Lutetium (III) 2,4-pentanedionate’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .

Action Environment

The action, efficacy, and stability of Lutetium (III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.

Safety and Hazards

Análisis Bioquímico

Cellular Effects

It has been shown to act as an efficient photosensitizer in photon upconversion based on triplet–triplet annihilation . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exhibit a better sensitization ability in photon upconversion based on triplet–triplet annihilation, which is ascribed to the extra-long triplet lifetime compared with the d block metal counterparts . This suggests that it may have binding interactions with biomolecules and could potentially influence enzyme activation or inhibition and changes in gene expression.

Propiedades

IUPAC Name |

lutetium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWQJPYHKLRMB-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

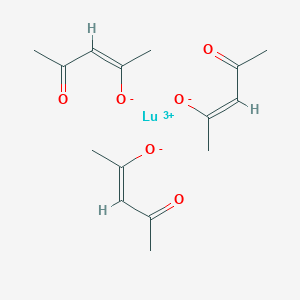

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)